Hosenkoside A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hosenkoside A is a bioactive baccharane glycoside isolated from the seeds of Impatiens balsamina L. This compound has garnered significant attention due to its potential therapeutic applications, particularly in the field of oncology .
Mechanism of Action
Target of Action
Hosenkoside A is a baccharane glycoside isolated from the seeds of Impatiens balsamina It has been found to exhibit in vitro growth inhibitory activity against human cancer a375 cells .
Mode of Action
It is known to have in vitro growth inhibitory activity against human cancer A375 cells This suggests that it may interact with cellular targets that are crucial for the proliferation of these cells
Biochemical Pathways
Given its observed in vitro growth inhibitory activity against human cancer A375 cells , it can be inferred that this compound likely influences pathways related to cell proliferation and survival
Result of Action
This compound has been found to exhibit in vitro growth inhibitory activity against human cancer A375 cells . This suggests that the compound may induce molecular and cellular changes that inhibit the proliferation of these cells.
Biochemical Analysis
Biochemical Properties
It is known that Hosenkoside A interacts with various enzymes, proteins, and other biomolecules in the cell
Cellular Effects
This compound has been shown to have significant effects on various types of cells. In particular, it has been found to have anti-hepatic fibrosis activity against A375 cells . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound is complex and involves several interactions at the molecular level. It is known to bind with biomolecules and influence enzyme activity, leading to changes in gene expression . The specifics of these interactions are still being researched.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that it can have threshold effects and may cause toxic or adverse effects at high doses
Metabolic Pathways
This compound is involved in various metabolic pathways within the cell. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . The specifics of these metabolic pathways and interactions are still being studied.
Transport and Distribution
It is believed to interact with transporters or binding proteins, and these interactions can affect its localization or accumulation .
Subcellular Localization
It is possible that it has targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Hosenkoside A is typically isolated from the dried seeds of Impatiens balsamina L. The extraction process involves several steps, including solvent extraction, chromatographic separation, and purification. The compound is identified and characterized using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) .
Chemical Reactions Analysis
Hosenkoside A undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
Scientific Research Applications
Hosenkoside A has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying glycoside structures and their reactivity.
Industry: It is used in the development of new drugs and therapeutic agents.
Comparison with Similar Compounds
Hosenkoside A is part of a series of baccharane glycosides, including Hosenkoside B, Hosenkoside C, Hosenkoside F, Hosenkoside M, Hosenkoside K, and Hosenkoside G . These compounds share similar structures but differ in their specific functional groups and bioactivities. This compound is unique due to its potent anti-cancer and anti-hepatic fibrosis activities .
Properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[[(1R,2S,2'S,4aR,4bR,6aS,7R,8S,10aR,10bR,12aR)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7-hydroxy-2'-[(2S)-1-hydroxypropan-2-yl]-1,4a,10a,10b-tetramethylspiro[3,4,4b,5,6,6a,7,9,10,11,12,12a-dodecahydro-2H-chrysene-8,5'-oxane]-1-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H82O20/c1-22(16-49)24-8-13-48(21-62-24)15-14-46(4)23(40(48)61)6-7-29-44(2)11-10-30(45(3,28(44)9-12-47(29,46)5)20-63-41-37(59)34(56)31(53)25(17-50)64-41)67-43-39(36(58)33(55)27(19-52)66-43)68-42-38(60)35(57)32(54)26(18-51)65-42/h22-43,49-61H,6-21H2,1-5H3/t22-,23+,24-,25+,26+,27+,28+,29+,30-,31+,32+,33+,34-,35-,36-,37+,38+,39+,40+,41+,42-,43-,44-,45-,46+,47+,48+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUKFJOYCFLIWIA-MDQYKXRHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1CCC2(CCC3(C(C2O)CCC4C3(CCC5C4(CCC(C5(C)COC6C(C(C(C(O6)CO)O)O)O)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C)C)CO1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)[C@@H]1CC[C@@]2(CC[C@@]3([C@@H]([C@H]2O)CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@@]5(C)CO[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C)C)C)CO1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H82O20 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
979.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.